1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-methyl-N-(pyridin-4-ylmethyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-8-10(7-13-14)12-6-9-2-4-11-5-3-9/h2-5,7-8,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJSFVPIZHHFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the pyrazole ring through alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached to the nitrogen atom of the pyrazole ring through a nucleophilic substitution reaction using pyridin-4-ylmethyl chloride or bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-4-ylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Pyridin-4-ylmethyl chloride or bromide, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations:
- Substituent Influence : The pyridin-4-ylmethyl group in the target compound enhances binding to aromatic receptors (e.g., kinase targets) compared to thiazole or ethylpyrazole derivatives .
- Biological Activity : Trifluoromethyl-substituted analogues (e.g., 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine) exhibit antimycobacterial activity (IC₅₀ ~6.0 µM), whereas nitro-substituted derivatives are primarily reactive intermediates .
Key Observations:
- Therapeutic Potential: EPPA-1, a pyrazolo-pyridin-4-amine derivative, demonstrates superior anti-inflammatory efficacy (D₅₀ = 0.042 mg/kg in rats) and reduced emetogenicity compared to earlier PDE4 inhibitors .
- Synthetic Utility : The target compound’s pyridinylmethyl group facilitates cross-coupling reactions for constructing heterocyclic scaffolds (e.g., pyrimidines in CDK2 inhibitors) .
Analytical and Spectroscopic Comparisons
Table 3: Spectroscopic Data
Biological Activity
1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by a methyl group at the 1-position, a pyridin-4-ylmethyl group at the N-position, and an amine group at the 4-position of the pyrazole ring. Its structural features suggest diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHN
- Molecular Weight : 188.23 g/mol
- CAS Number : 1006952-91-5
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It has been shown to function as an inhibitor of various pathways involved in inflammation and cancer progression. The mechanism may involve binding to active sites of enzymes, thus preventing substrate access and modulating signaling pathways.
Biological Activities
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammation markers in cell cultures. This activity is crucial for developing treatments for chronic inflammatory diseases.
Anticancer Potential : Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Notably, it has shown significant growth inhibition in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The following table summarizes some key findings:
Case Studies
- Study on Cytotoxicity : A study conducted by Abadi et al. evaluated various pyrazole derivatives, including this compound, demonstrating satisfactory cytotoxic potential against multiple cancer cell lines with varying IC values.
- Mechanistic Insights : Another research highlighted that the compound inhibited specific kinases involved in tumor growth, providing insights into its mechanism as a potential anticancer agent .
- Combination Therapies : Recent patents suggest that this compound can be effectively used in combination therapies to enhance the efficacy of existing treatments for conditions like schizophrenia and cancer .
Q & A
Q. What are the common synthetic routes for preparing 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine and its analogs?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, describes a copper(I)-catalyzed coupling reaction between 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine and cyclopropanamine using cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. This method yields 17.9% of the target compound after extraction and chromatography . Similarly, details hydrogenation of nitro intermediates (e.g., 3-methyl-4-nitro-1H-pyrazole derivatives) using palladium on carbon under 40 psi hydrogen pressure, achieving 73.8% yield . Key variables include solvent choice (ethanol/DMSO), catalyst loading, and reaction duration.
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer: Structural confirmation relies on spectral techniques:
- NMR : reports NMR shifts (e.g., δ 8.67–8.59 ppm for pyridyl protons) and NMR data for pyrazole and pyridine carbons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in confirms molecular weight (e.g., m/z 215 [M+H]) .
- Crystallography : provides triclinic crystal lattice parameters (a=8.5088 Å, b=9.8797 Å) for related pyrazole derivatives, which aid in confirming bond angles and stereochemistry .
Q. What purification methods are effective for isolating pyrazole-amine derivatives?
Methodological Answer: Chromatography (normal-phase or reverse-phase) and recrystallization are standard. uses ethyl acetate/hexane gradients (0–100%) for column chromatography, while employs ethanol recrystallization to achieve >95% purity . For polar byproducts, acid-base extraction (e.g., HCl washes in ) improves isolation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of pyrazole-amine derivatives for biological activity?
Methodological Answer: SAR studies focus on substituent effects:
- Pyridine/Pyrimidine Substitution : shows that replacing pyridine with pyrimidine (e.g., 6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine) enhances adenosine receptor binding affinity due to increased π-stacking interactions .
- Morpholine Additions : demonstrates that morpholine-containing derivatives (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines) exhibit improved antimicrobial activity via enhanced solubility and membrane penetration .
- Fluorine Substitution : highlights that fluorinated analogs (e.g., 3-(4-chloro-2-fluorobenzyl) derivatives) improve metabolic stability in pharmacokinetic studies .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Methodological Answer: Contradictions arise from solvent effects, tautomerism, or impurities. For example:
- Tautomeric Equilibria : Pyrazole-amine derivatives may exhibit proton exchange between NH and pyridyl groups, broadening NMR signals. resolves this by using deuterated chloroform (CDCl) and low-temperature NMR .
- Impurity Identification : LC-MS/MS () or 2D NMR (e.g., - HSQC) can detect trace byproducts. uses HPLC purity assays (98.67%) to validate compound integrity .
Q. What computational methods support the design of pyrazole-amine derivatives with target specificity?
Methodological Answer:
- Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite predicts binding modes to targets like carbonic anhydrase () or kinase domains .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis of logP, polar surface area, and H-bond donors (e.g., from ’s C12H15N3O2 derivatives) correlates physicochemical properties with bioavailability .
- DFT Calculations : Density functional theory (DFT) optimizes geometries for NMR chemical shift predictions, as seen in ’s crystallographic validation .
Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield of pyrazole-amine derivatives?
Methodological Answer:
- Solvent Effects : shows DMSO enhances nucleophilic substitution rates compared to ethanol due to its high polarity and ability to stabilize intermediates .
- Catalyst Optimization : Copper(I) bromide in improves coupling efficiency (17.9% yield) versus palladium catalysts in (73.8% yield), highlighting substrate-dependent catalyst selection .
- Temperature Control : Refluxing ethanol () versus 35°C () affects reaction kinetics and side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
